molecular formula C8H7Cl2NO2 B1269492 1,4-Bis(chloromethyl)-2-nitrobenzene CAS No. 16255-50-8

1,4-Bis(chloromethyl)-2-nitrobenzene

Cat. No.: B1269492
CAS No.: 16255-50-8
M. Wt: 220.05 g/mol
InChI Key: AJBJABQEANMSMG-UHFFFAOYSA-N
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Description

1,4-Bis(chloromethyl)-2-nitrobenzene, also known as BCN, is an aromatic nitro compound that has been studied extensively for its various applications in scientific research. BCN is a useful reagent for the synthesis of amines, nitro compounds, and other compounds. It has also been used in the production of pharmaceuticals, polymers, and dyes. Additionally, BCN is a key intermediate in the synthesis of polychlorinated biphenyls (PCBs).

Scientific Research Applications

1. Structural and Reactivity Studies

1,4-Bis(chloromethyl)-2-nitrobenzene has been a subject of interest in structure-reactivity correlation studies. Padmanabhan et al. (1987) conducted an investigation using X-ray crystallography to determine its molecular structure. They found that the compound exists in a monoclinic space group and identified the preferred hydrogen atom abstracted in crystals upon UV light irradiation (Padmanabhan et al., 1987).

2. Photochemical Reactions

This compound is also significant in photochemical reactions research. The study of intramolecular hydrogen abstraction in aromatic nitro compounds, which include derivatives of this compound, has provided insights into the behavior of these compounds under UV light. This is crucial for understanding their reactivity in various chemical environments (Padmanabhan et al., 1987).

3. Luminescent Sensor Development

In recent years, this compound has been utilized in the development of luminescent sensors. Xu et al. (2020) described the synthesis of a zinc-based metal–organic framework that incorporated this compound for sensing various ions and nitrobenzene in different solvents. This framework demonstrated high sensitivity and stability, indicating potential applications in environmental monitoring (Xu et al., 2020).

4. Antibacterial Activity

Research has also explored the antibacterial properties of derivatives of this compound. Halim et al. (2012) synthesized bisthiourea ligands from this compound and evaluated their antibacterial efficacy against various bacteria, demonstrating its potential in antimicrobial applications (Halim et al., 2012).

5. Electrochemical Studies

This compound is also important in electrochemical research. Silvester et al. (2006) investigated the electrochemical reduction of nitrobenzene, including derivatives of this compound, in room temperature ionic liquids. Their findings contribute to the understanding of reaction mechanisms and potential applications in electrochemistry (Silvester et al., 2006).

6. Crystallography and Supramolecular Chemistry

This compound plays a role in crystallography and supramolecular chemistry. Studies like those by Plater and Harrison (2015) and Yakovenko et al. (2009) have investigated its crystalline forms and the interactions within these structures, shedding light on its behavior in solid-state chemistry (Plater & Harrison, 2015), (Yakovenko et al., 2009).

Safety and Hazards

While specific safety and hazard information for 1,4-Bis(chloromethyl)-2-nitrobenzene was not found, it is generally advisable to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes when handling similar chemical compounds . Personal protective equipment should be used, and the compound should be handled only in well-ventilated areas .

Mechanism of Action

Target of Action

It is known that this compound is used as an intermediate in organic synthesis , suggesting that its targets could be various depending on the specific reactions it is involved in.

Mode of Action

The mode of action of 1,4-Bis(chloromethyl)-2-nitrobenzene is largely dependent on the specific chemical reactions it participates in. As an intermediate in organic synthesis, it likely interacts with its targets through covalent bonding, leading to the formation of new compounds .

Action Environment

The action, efficacy, and stability of this compound are likely influenced by various environmental factors such as temperature, pH, and the presence of other reactants . .

Properties

IUPAC Name

1,4-bis(chloromethyl)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c9-4-6-1-2-7(5-10)8(3-6)11(12)13/h1-3H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJBJABQEANMSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)[N+](=O)[O-])CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20326173
Record name 1,4-bis(chloromethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16255-50-8
Record name 1,4-Bis(chloromethyl)-2-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16255-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 525118
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016255508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC525118
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525118
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-bis(chloromethyl)-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20326173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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